Crosslinking Efficiency vs Aryl Azides and Benzophenones
In a direct head-to-head comparison using peptide models, the trifluoromethyl phenyl diazirine class (of which TID is a derivative) achieves >70% insertion yield into proteins, outperforming alkyl diazirines (~25%) and benzophenones (which require prolonged UV) [1]. The photolysis of the diazirine is 'smooth' and yields 'uniform crosslinking products,' in contrast to aryl azides which exhibit a higher probability of generating non-uniform products through nitrene rearrangement [2].
| Evidence Dimension | Photo-insertion yield into proteins |
|---|---|
| Target Compound Data | >70% insertion yield (class value for trifluoromethyl phenyl diazirine) [1] |
| Comparator Or Baseline | Alkyl diazirine: ~25% insertion yield [1]; Aryl azide: Comparable efficiency but higher probability of non-uniform products [2] |
| Quantified Difference | >45 percentage point advantage in insertion efficiency over alkyl diazirines |
| Conditions | Irradiation at ~350 nm; model peptide systems |
Why This Matters
Higher crosslinking efficiency ensures robust signal for detection and reduces the amount of precious biological sample required for successful target identification.
- [1] Table 1. Photo-reactive group comparison. (2013). PMC3647699. (Citing Brunner, 1993 and MacKinnon et al., 2007). View Source
- [2] Weber, P. J. A., & Beck-Sickinger, A. G. (1997). Comparison of the photochemical behavior of four different photoactivatable probes. The Journal of Peptide Research, 49(5), 375-383. View Source
